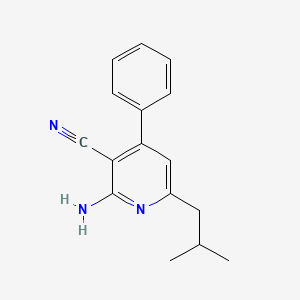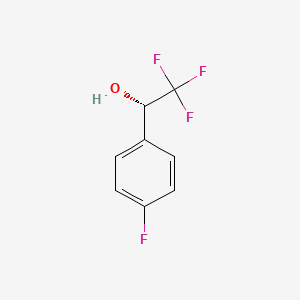
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol, also known as 4-F-TFE, is a chemical compound of the trifluoromethylphenyl ether class. It is a colorless liquid with a sweet, ether-like odor and has a molecular weight of 198.08 g/mol. 4-F-TFE has a wide range of applications in the scientific field, from synthesis of pharmaceuticals to the development of new materials.
科学的研究の応用
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol is widely used in scientific research, particularly in the field of pharmaceuticals. It has been found to be useful in the synthesis of a variety of drugs, including the anti-inflammatory drug ibuprofen and the anticonvulsant drug lamotrigine. (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol has also been used in the synthesis of several other compounds, such as the antifungal agent terbinafine, the anesthetic drug etomidate, and the antineoplastic agent doxorubicin. Additionally, (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol has been used in the development of new materials, such as polymers and nanomaterials.
作用機序
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol is known to act as a catalyst in certain reactions, such as the Friedel-Crafts acylation reaction mentioned above. It has also been found to be a useful reagent in the synthesis of a variety of compounds, including pharmaceuticals and other materials. Additionally, (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol has been found to be a useful solvent for certain reactions, as it is non-toxic and has a low vapor pressure.
Biochemical and Physiological Effects
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol has been found to have no significant biochemical or physiological effects on humans or other organisms. It is not known to be toxic or carcinogenic, and has no known mutagenic or teratogenic effects. Additionally, (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol has been found to be non-irritating to the skin and eyes, and is not known to cause any adverse health effects.
実験室実験の利点と制限
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol has several advantages for laboratory experiments, including its low cost, its relatively low toxicity, and its ability to act as a catalyst and solvent in certain reactions. Additionally, (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol is non-flammable and has a low vapor pressure, making it safe to use in most laboratory environments. However, there are some limitations to using (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol in laboratory experiments, such as its low solubility in water and its relatively low boiling point.
将来の方向性
There are a number of potential future directions for the use of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol. One potential application is the development of new materials, such as polymers and nanomaterials, which could have a variety of uses. Additionally, (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol could be used as a catalyst in the synthesis of new pharmaceuticals, as well as in the synthesis of other compounds. Finally, (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
合成法
The synthesis of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a catalytic hydrogenation. In the first step, 4-fluorophenol is reacted with trifluoroacetic anhydride in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). The product of this reaction is then subjected to a hydrogenation reaction using a palladium catalyst, such as palladium on carbon (Pd/C), to yield the desired product. This method has been found to be the most efficient and cost-effective route for the production of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol.
特性
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHSIMDNYIOMB-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Fluorophenyl)-2,2,2-trifluoroethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






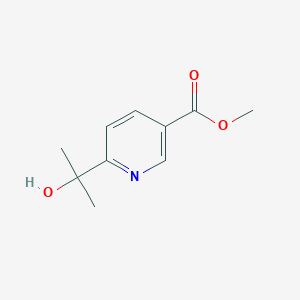
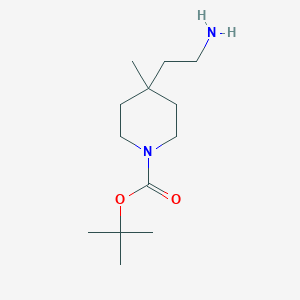

![(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine hydrochloride](/img/structure/B6616168.png)
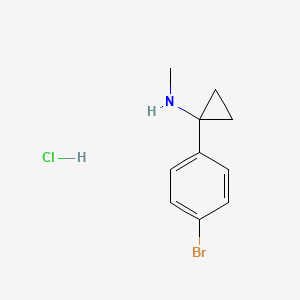
![3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616198.png)
